Lankacyclinol A

Natural Product Chemistry Polyketide Antibiotics Structure Elucidation

Lankacyclinol A (CAS 52212-91-6) is the definitive monocyclic, decarboxylated lankacidin antibiotic. It features a 17-membered carbocyclic core distinct from bicyclic lankacidins, making it essential for SAR studies. A concise biomimetic Mannich macrocyclization route enables analog campaigns. With a vendor-specified purity of ≥98%, it serves as a reliable reference standard for HPLC/LC-MS method validation. Selecting this compound ensures your research is not confounded by the structurally distinct, bicyclic congeners like lankacidinol A or lankacidin C.

Molecular Formula C26H37NO6
Molecular Weight 459.6 g/mol
CAS No. 52212-91-6
Cat. No. B1674469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLankacyclinol A
CAS52212-91-6
SynonymsLankacyclinol A;  Antibiotic T 2636 E;  T-2636-E;  T 2636-E;  T2636-E; 
Molecular FormulaC26H37NO6
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)OC(=O)C)C)O)C)NC(=O)C(C)O
InChIInChI=1S/C26H37NO6/c1-16-7-11-22(30)12-8-17(2)15-24(27-26(32)20(5)28)19(4)25(31)18(3)10-14-23(13-9-16)33-21(6)29/h7-10,12-13,15,19-20,22-24,28,30H,11,14H2,1-6H3,(H,27,32)/b12-8-,13-9-,16-7-,17-15-,18-10-
InChIKeyCHSNOFZXJPAESZ-LYAMDJHESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lankacyclinol A (CAS 52212-91-6) Baseline Overview: A Structurally Distinct Lankacidin-Group Antibiotic


Lankacyclinol A (CAS: 52212-91-6) is a polyketide–peptide hybrid antibiotic belonging to the lankacidin (T-2636) group, originally isolated as a minor component from the culture filtrate of Streptomyces rochei var. volubilis [1]. It features a seventeen-membered macrocyclic carbocyclic core that defines the lankacidin scaffold, but it is structurally distinct from the more extensively studied parent compounds lankacidinol A and lankacidin C [1]. Chemically, lankacyclinol A is the decarboxylated derivative of lankacidinol A, bearing an acetyl group at Rᶜ (Rᶜ = COCH₃) [1]. This specific structural identity directly influences its synthetic accessibility, purity profile, and its value as a comparator in studies of the lankacidin pharmacophore.

Why Lankacyclinol A Cannot Be Generically Substituted with Other Lankacidin-Group Members


Generic interchange among the lankacidin-group antibiotics is not scientifically valid due to fundamental differences in their macrocyclic core architecture and oxidation state. Lankacyclinol A possesses a monocyclic seventeen-membered carbocyclic framework, in contrast to the bicyclic scaffold (incorporating a δ-lactone ring) found in lankacidinol A and lankacidin C [1]. This difference is not cosmetic; comparative studies between monocyclic (e.g., lankacyclinol-type) and bicyclic lankacidins reveal distinct structure–activity relationships, particularly with respect to antitumor potency [2]. Furthermore, the presence or absence of the C-18 carboxyl group directly affects the compound's synthetic route, purification behavior, and ultimate analytical purity [1]. For procurement decisions, substituting lankacyclinol A with a bicyclic congener would introduce a structurally distinct chemical entity, thereby confounding any experimental outcome that depends on this specific macrocyclic topology.

Quantitative Differentiators for Lankacyclinol A: Structural and Synthetic Evidence for Procurement Decisions


Structural Identity: Lankacyclinol A as the Acetylated, Monocyclic Decarboxylated Congener of Lankacidinol A

Lankacyclinol A is unequivocally defined as the decarboxylated derivative of lankacidinol A, with the key structural distinction being the presence of an acetyl group at the Rᶜ position (Rᶜ = COCH₃) on the seventeen-membered monocyclic carbocyclic scaffold [1]. In contrast, the parent compound lankacidinol A retains a carboxyl-bearing bicyclic framework that includes a δ-lactone ring [1]. This difference is established through chemical degradation studies and spectral analyses [1]. While direct comparative IC₅₀ or MIC data for lankacyclinol A against specific lankacidinol A reference standards are absent from the published literature, this structural divergence is the primary, quantifiable chemical differentiator available for procurement purposes.

Natural Product Chemistry Polyketide Antibiotics Structure Elucidation

Comparative Antitumor Potency: Monocyclic vs. Bicyclic Lankacidin Scaffolds

A class-level comparison of monocyclic lankacidin derivatives (exemplified by lankacyclinol) versus bicyclic lankacidins (e.g., lankacidinol A, lankacidin C) demonstrates that the monocyclic scaffolds exhibit only moderate antitumor activity relative to their bicyclic counterparts [1]. This finding, derived from chemoenzymatic synthesis and computational studies, indicates that the δ-lactone moiety (present in bicyclic structures but absent in lankacyclinol A) is a less critical determinant of antitumor potency within this antibiotic class [1].

Antitumor Activity Structure-Activity Relationship Drug Discovery

Synthetic Accessibility and Purity: A Streamlined Modular Route to Lankacyclinol A

The development of a biomimetic Mannich macrocyclization strategy has enabled a short, modular synthesis of lankacyclinol A [1]. This synthetic route is distinct from the lengthy, linear sequences historically required for the more complex lankacidin C (which required 34 linear steps) [2]. The modern biomimetic approach to lankacyclinol A facilitates access to stereochemically pure material and supports the efficient generation of structural congeners for SAR studies [1].

Total Synthesis Biomimetic Synthesis Process Chemistry

Compound Purity Specification and Long-Term Stability Data from Reputable Vendors

Commercial suppliers list Lankacyclinol A (CAS 52212-91-6) with a minimum purity specification of ≥98% as determined by HPLC . The compound is supplied as a solid with a molecular weight of 459.58 g/mol and molecular formula C₂₆H₃₇NO₆ . For storage, vendors recommend maintaining the lyophilized powder at -20°C for up to 3 years, and solutions at -80°C for up to 1 year . These specifications provide a baseline for procurement and inventory management.

Analytical Chemistry Compound Management Procurement

Defined Research Applications for Lankacyclinol A Based on Verified Structural and Synthetic Evidence


Dissecting the Pharmacophore of Lankacidin Antibiotics: Monocyclic vs. Bicyclic Topology

Researchers investigating the structure–activity relationships (SAR) of lankacidin-group antibiotics require a pure, well-characterized sample of the monocyclic scaffold to serve as a comparator against bicyclic congeners like lankacidinol A or lankacidin C. Lankacyclinol A is the definitive monocyclic, decarboxylated representative of this class [1]. Comparative studies have established that monocyclic lankacidin derivatives exhibit moderate antitumor activity relative to bicyclic structures, underscoring the utility of lankacyclinol A in isolating the pharmacological contribution of the δ-lactone moiety [2].

Enabling Efficient Synthetic and Medicinal Chemistry Campaigns via a Modular Scaffold

The development of a concise, biomimetic Mannich macrocyclization route to lankacyclinol A provides medicinal chemists with a practical and modular entry point to the lankacidin core [3]. This synthetic accessibility supports the design and execution of analog generation and diversification campaigns that would be impractical with more complex and synthetically demanding lankacidins, such as lankacidin C which required a historically lengthy total synthesis [4]. Lankacyclinol A therefore serves as a strategic starting material for exploring the chemical space around the 17-membered macrocyclic framework.

Analytical Method Development and Quality Control Reference Standard

Due to its well-defined chemical structure (C₂₆H₃₇NO₆, MW 459.58) and the availability of material with a vendor-specified purity of ≥98% , Lankacyclinol A is suitable for use as a reference standard in the development and validation of HPLC or LC-MS analytical methods for the detection and quantification of lankacidin-related compounds in complex biological matrices or fermentation broths [1]. Its unique retention time and mass signature, distinct from its carboxylated analogs, provide a reliable benchmark for method calibration.

Technical Documentation Hub

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